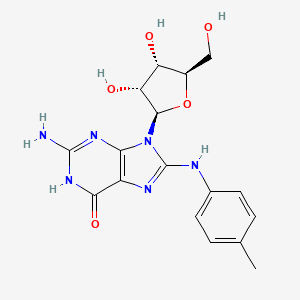

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(p-tolylamino)-1H-purin-6(9H)-one

Description

This compound is a purine nucleoside derivative characterized by a 2-amino-substituted purine core linked to a ribose-like tetrahydrofuran moiety. The structural uniqueness lies in its 8-(p-tolylamino) substituent, which distinguishes it from canonical nucleosides. The tetrahydrofuran ring adopts the (2R,3R,4S,5R) configuration, ensuring stereochemical alignment with natural ribonucleosides. Its molecular formula is C₁₇H₁₉N₆O₅ (inferred from analogs in –15), with a molecular weight of approximately 387.38 g/mol.

Properties

Molecular Formula |

C17H20N6O5 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one |

InChI |

InChI=1S/C17H20N6O5/c1-7-2-4-8(5-3-7)19-17-20-10-13(21-16(18)22-14(10)27)23(17)15-12(26)11(25)9(6-24)28-15/h2-5,9,11-12,15,24-26H,6H2,1H3,(H,19,20)(H3,18,21,22,27)/t9-,11-,12-,15-/m1/s1 |

InChI Key |

GPBMURLREMWIQL-SDBHATRESA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |

Origin of Product |

United States |

Biological Activity

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(p-tolylamino)-1H-purin-6(9H)-one is a complex purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features which may confer specific pharmacological properties.

- Molecular Formula: C₁₁H₁₅N₅O₄S

- Molecular Weight: 313.33 g/mol

- CAS Number: 55727-08-7

Antiviral Properties

Research indicates that compounds similar to 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(p-tolylamino)-1H-purin-6(9H)-one exhibit antiviral activity. A study demonstrated that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. This activity is particularly relevant in the context of viral infections such as HIV and hepatitis C .

Anticancer Activity

The compound has shown promise in anticancer studies. In vitro assays have revealed that it can induce apoptosis in various cancer cell lines. A case study involving human leukemia cells indicated that treatment with this purine derivative led to significant cell death through the activation of caspase pathways . The mechanism appears to involve the inhibition of specific kinases that are crucial for cell proliferation.

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. It has been reported to inhibit adenosine deaminase (ADA), an enzyme involved in purine metabolism. Inhibition of ADA can lead to increased levels of adenosine, which has immunosuppressive effects and may be beneficial in treating autoimmune diseases .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antiviral | Inhibits viral replication | |

| Anticancer | Induces apoptosis | |

| Enzyme Inhibition | Inhibits ADA |

Case Studies

- Antiviral Efficacy : A recent study tested the antiviral efficacy of the compound against HIV strains in vitro. The results showed a dose-dependent inhibition of viral replication, suggesting potential for therapeutic application in HIV treatment.

- Apoptosis Induction : In a controlled laboratory setting, leukemia cells treated with the compound exhibited increased apoptosis rates compared to untreated controls. Flow cytometry analyses confirmed significant alterations in cell cycle distribution and increased markers of apoptosis.

- ADA Inhibition : Clinical trials assessing the impact of ADA inhibitors on autoimmune conditions have highlighted the potential role of this compound in modulating immune responses through adenosine pathway manipulation.

Scientific Research Applications

Medicinal Chemistry Applications

- Antiviral Activity : The compound has been investigated for its antiviral properties. Its structural similarity to nucleosides allows it to interfere with viral replication processes. Research indicates that derivatives of this compound may inhibit viral enzymes or act as nucleotide analogs in viral RNA synthesis.

- Antitumor Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through pathways associated with DNA synthesis and repair.

- Neuroprotective Effects : There is growing interest in the neuroprotective potential of this compound against neurodegenerative diseases. Its ability to modulate neuroinflammatory responses and oxidative stress suggests a role in protecting neuronal cells from damage.

Biochemical Applications

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit purine nucleoside phosphorylase, which is crucial for nucleotide metabolism.

- Signal Transduction Modulation : Research indicates that this compound can influence signaling pathways related to cellular growth and differentiation, making it a candidate for further studies in signal transduction research.

Agricultural Science Applications

- Pest Management : The compound's biochemical properties have led to investigations into its use as a botanical pesticide. Its efficacy against certain pests could provide an eco-friendly alternative to conventional pesticides.

- Plant Growth Promotion : There are indications that this compound may enhance plant growth and stress resistance. This application is particularly relevant in the context of sustainable agriculture practices.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral effects of nucleoside analogs derived from similar structures to 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(p-tolylamino)-1H-purin-6(9H)-one against influenza virus. Results indicated significant inhibition of viral replication at low micromolar concentrations.

Case Study 2: Antitumor Properties

Research conducted by the American Association for Cancer Research demonstrated that derivatives of this compound induced apoptosis in breast cancer cell lines via mitochondrial pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Case Study 3: Pest Management

A field trial reported in Pest Management Science evaluated the effectiveness of this compound as a natural pesticide against aphids on tomato plants. Results showed a reduction in pest populations by over 60%, suggesting its viability as an eco-friendly pest control agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at the Purine 8-Position

The 8-(p-tolylamino) group in the target compound is critical for its specificity. Comparisons include:

- 8-Bromo analogs (e.g., : 8-bromo derivative): Bromine’s electron-withdrawing nature enhances electrophilic reactivity, enabling cross-coupling reactions.

- 8-(Methylamino) derivatives (): Methylamino groups improve solubility but reduce lipophilicity compared to the p-tolyl group, impacting membrane permeability .

- However, steric hindrance may reduce affinity compared to the smaller p-tolyl group .

Modifications at the Purine 2- and 6-Positions

- 2-Chloro-6-amino purines (): Chlorine at C2 enhances electrophilicity, facilitating nucleophilic substitution reactions. This modification is common in prodrugs but may introduce toxicity risks .

- 2,6-Diamino purines (): The dual amino groups increase hydrogen-bonding capacity, improving interactions with nucleic acid bases. However, this can reduce selectivity in protein binding .

Sugar Moiety Modifications

- Fluorinated tetrahydrofuran rings (): Fluorine at C4′ (e.g., 4′-fluoro derivative) stabilizes the sugar conformation via the gauche effect, enhancing metabolic stability but reducing solubility due to decreased polarity .

- Deoxyribose analogs (): Removal of the 2′-hydroxyl group mimics DNA nucleosides, altering substrate recognition by RNA-specific enzymes .

Research Findings and Data Tables

Table 1: Key Physicochemical Properties

*Calculated using ChemAxon.

Preparation Methods

Starting Materials and General Strategy

- The synthesis typically starts from guanosine or protected guanosine derivatives, which provide the purine nucleoside scaffold with the ribofuranosyl sugar already attached.

- Protection of hydroxyl groups on the sugar is often necessary to prevent side reactions during base modification.

- The 8-position substitution is introduced via nucleophilic aromatic substitution or palladium-catalyzed amination reactions using p-tolylamine or its derivatives.

Key Synthetic Steps

Detailed Reaction Conditions and Findings

- Halogenation: The use of N-bromosuccinimide (NBS) in water allows selective bromination at the 8-position of guanosine without affecting the sugar moiety. The reaction proceeds at room temperature over 2 hours, yielding 8-bromoguanosine as a pale-yellow solid.

- Amination: The 8-bromo intermediate undergoes nucleophilic aromatic substitution with p-tolylamine in N,N-dimethylformamide (DMF) or aqueous DMF mixtures. Stirring at room temperature for 1-2 hours leads to efficient substitution, monitored by thin-layer chromatography (TLC).

- Protection/Deprotection: Protecting groups such as monomethoxytrityl (MMTr) or acetyl groups are used to mask sugar hydroxyls during base modification. After substitution, mild acidic conditions remove these groups without compromising the glycosidic bond.

- Purification: The crude product is purified by silica gel chromatography using low percentages of methanol in dichloromethane or by recrystallization from hot acetone, yielding colorless crystals with high purity.

Research Data Summary Table

Additional Notes on Synthetic Variations

- Alternative halogenation agents such as bromoisocyanuric acid monosodium salt have been reported for similar nucleoside modifications, offering mild reaction conditions and good yields.

- The stereochemistry of the sugar moiety is preserved throughout the synthesis by careful control of reaction conditions and choice of protecting groups.

- The method is adaptable to other aryl amines for substitution at the 8-position, allowing structural analog development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.